(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid

説明

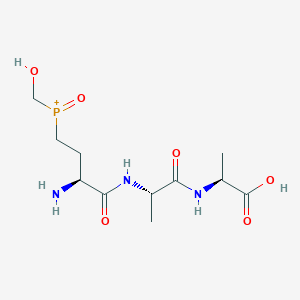

This compound is a tripeptide derivative with a unique hydroxymethyl hydrophosphoryl modification. Its structure consists of three L-configured amino acid residues (two alanine derivatives and one modified lysine analog) linked via peptide bonds. The critical functional group, 4-((hydroxymethyl)hydrophosphoryl), replaces the typical side chain in the lysine-like segment, introducing a phosphorylated hydroxymethyl moiety.

特性

分子式 |

C11H21N3O6P+ |

|---|---|

分子量 |

322.27 g/mol |

IUPAC名 |

[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1 |

InChIキー |

MBABJNABABMUCR-FXQIFTODSA-O |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N |

正規SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .

Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: Bilanafos undergoes various chemical reactions, including hydrolysis and enzymatic degradation. When metabolized by plants, it releases glufosinate, which inhibits glutamine synthetase .

Common Reagents and Conditions: The enzymatic degradation of bilanafos involves the action of specific enzymes that cleave the peptide bonds, releasing glufosinate . The hydrolysis reaction can occur under acidic or basic conditions, depending on the specific requirements of the process .

Major Products Formed: The primary product formed from the degradation of bilanafos is glufosinate, which is responsible for its herbicidal activity .

科学的研究の応用

作用機序

Bilanafos exerts its herbicidal effects by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for the synthesis of glutamine from glutamate and ammonium. Inhibition of glutamine synthetase leads to the accumulation of ammonium, which disrupts primary metabolism and ultimately results in plant death . The molecular target of bilanafos is the active site of glutamine synthetase, where it binds and prevents the enzyme from catalyzing the conversion of glutamate to glutamine .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of phosphorylated or sulfur-containing tripeptides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Phosphorylated vs. Sulfur-Containing Analogs :

- The hydroxymethyl hydrophosphoryl group in the target compound enhances water solubility compared to methylsulfanyl analogs (e.g., ), which rely on hydrophobic interactions for membrane permeability .

- Phosphorylated derivatives exhibit stronger binding to ATP-dependent enzymes (e.g., kinases) due to phosphate mimicry, whereas sulfur-containing analogs (e.g., ) show higher affinity for metalloenzymes .

Bioactivity Profiles: Compounds with phenolic hydroxyls (e.g., ) demonstrate tyrosinase inhibition (IC50: 2.1 µM), whereas the target compound’s phosphoryl group may interfere with phosphotransferase activity in signaling pathways . Methylsulfanyl analogs (e.g., ) exhibit moderate ROS-scavenging activity (EC50: 12 µM), suggesting the target compound’s hydroxymethyl group could improve redox modulation .

Stability and Metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。